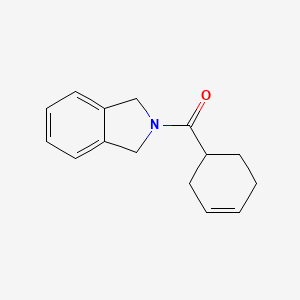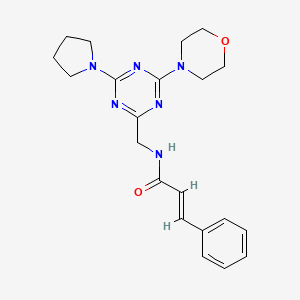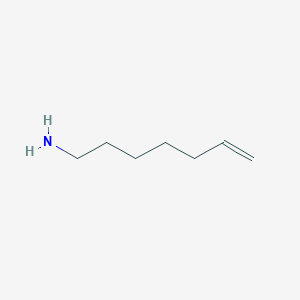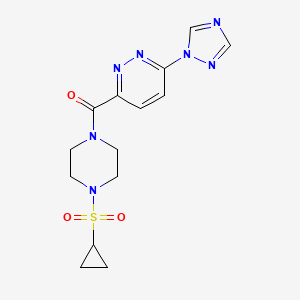
N-(4-benzamidopyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-benzamidopyridin-3-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a pyridine ring, which imparts unique chemical and biological properties.
作用機序
Target of Action
Similar compounds have been reported to act as allosteric activators of human glucokinase .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions could potentially lead to changes in the conformation and activity of the target proteins.
Biochemical Pathways
Given its potential role as an allosteric activator of glucokinase, it could be involved in the regulation of glucose metabolism . Activation of glucokinase can enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycolysis and glycogenesis pathways.
Result of Action
If it acts as an allosteric activator of glucokinase, it could potentially enhance glucose utilization and decrease blood glucose levels . This could have therapeutic implications for conditions like diabetes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamidopyridin-3-yl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Another approach involves the use of bimetallic metal-organic frameworks (Fe2Ni-BDC) as catalysts. This method employs the reaction between 2-aminopyridine and trans-β-nitrostyrene in the presence of dichloromethane as a solvent at 80°C for 24 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
N-(4-benzamidopyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(4-benzamidopyridin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds
N-(pyridin-3-yl)benzamide: This compound has similar structural features but differs in the position of the pyridine ring attachment.
N-(piperidin-4-yl)benzamide: This derivative has a piperidine ring instead of a pyridine ring, leading to different biological activities.
Uniqueness
N-(4-benzamidopyridin-3-yl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as HIF-1, makes it a valuable compound in the development of new therapeutic agents.
特性
IUPAC Name |
N-(3-benzamidopyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-7-3-1-4-8-14)21-16-11-12-20-13-17(16)22-19(24)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYJPEJPGQWDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2808225.png)
![2-Chloro-N-methyl-N-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2808226.png)

![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2808229.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methoxybenzamide](/img/structure/B2808231.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2808232.png)

![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808237.png)

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2808240.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)
